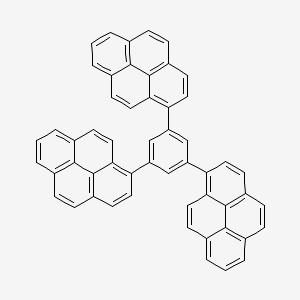

1,3,5-トリ(ピレン-1-イル)ベンゼン

説明

科学的研究の応用

時間分解電子常磁性共鳴(EPR)分光法

1,3,5-トリ(ピレン-1-イル)ベンゼンは、室温での時間分解EPR分光法の新しい標準物質として使用されます。このアプリケーションは、標準サンプルを使用した実験セットアップのテストと較正に不可欠です。 この化合物は、室温でランダムに配向した分子を含むアモルファスガラスを形成する能力があり、パルスレーザー励起後の三重項状態の典型的な「粉末状」の時間分解EPRスペクトルを得るのに理想的です .

相転移の熱力学

この化合物の安定なアモルファス相により、相転移の熱力学の詳細な研究が可能になります。これは、ガラス転移現象と結晶化の調査に特に役立ちます。 融点以下の蒸発と融合の熱力学的パラメータは、ガラスの熱力学的状態を確立するために不可欠です .

有機発光ダイオード(OLED)

1,3,5-トリ(ピレン-1-イル)ベンゼンは、OLEDを含む発光材料の合成における成分として使用できます。 その特性は、センシングおよびイメージングアプリケーション用の蛍光染料を作成するのに役立ち、ディスプレイ技術の発展に貢献しています .

有機光起電力(OPV)

OPVデバイスのアクティブ層におけるビルディングブロックまたはドナー材料として、1,3,5-トリ(ピレン-1-イル)ベンゼンは重要な役割を果たします。 その分子構造は、光の吸収と電荷の流動を促進することにより、OPVデバイスの効率に貢献しています .

金属有機構造体(MOF)

この化合物は、拡張されたベンゼントリカルボン酸MOFリンカーとして役立ちます。これは、MOF-180およびMOF-210などの超高多孔性のMOFを合成するために使用されます。 これらのMOFは、ガス吸着、分離、貯蔵などで有望な用途を示しています .

分光法と熱量測定法

特に安定したアモルファス相のため、1,3,5-トリ(ピレン-1-イル)ベンゼンは、分光法と熱量測定法におけるモデルオブジェクトです。 これは、冷たい基板に物理的気相堆積によって超安定なガラスを形成するために使用され、ガラス状および過冷却液体状態の研究に不可欠です .

作用機序

Target of Action

The primary target of 1,3,5-Tri(pyren-1-yl)benzene is in the field of organic electronics. It is used as an electron-transport layer and hole-blocking layer material in organic electronic devices such as OLEDs, OPV, and perovskite solar cells .

Mode of Action

1,3,5-Tri(pyren-1-yl)benzene interacts with its targets by facilitating electron transport. It has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . These properties allow it to effectively transport electrons and block holes, thereby enhancing the efficiency of organic electronic devices .

Biochemical Pathways

The biochemical pathways affected by 1,3,5-Tri(pyren-1-yl)benzene are primarily related to electron transport in organic electronic devices. By facilitating electron transport and blocking holes, 1,3,5-Tri(pyren-1-yl)benzene can improve the performance of these devices .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of 1,3,5-Tri(pyren-1-yl)benzene, we can discuss its properties in terms of its stability and solubility. It is a stable compound at room temperature . .

Result of Action

The result of 1,3,5-Tri(pyren-1-yl)benzene’s action is the improved efficiency of organic electronic devices. By serving as an effective electron-transport layer and hole-blocking layer, it enhances the performance of devices such as OLEDs, OPV, and perovskite solar cells .

Action Environment

The action of 1,3,5-Tri(pyren-1-yl)benzene can be influenced by environmental factors such as temperature and light. It is stable at room temperature , but may decompose under high temperatures and light exposure . Therefore, the environment in which 1,3,5-Tri(pyren-1-yl)benzene is used should be carefully controlled to ensure its stability and efficacy.

実験室実験の利点と制限

1,3,5-Tri(pyren-1-yl)benzene has several advantages for use in laboratory experiments. It is highly fluorescent and has a wide range of applications in analytical chemistry, biochemistry, and materials science. Additionally, it is non-toxic and does not interact with biological molecules. However, there are some limitations to its use in laboratory experiments. 1,3,5-Tri(pyren-1-yl)benzene is not stable in the presence of light and oxygen, and it is not soluble in organic solvents. Additionally, it is relatively expensive compared to other fluorescent compounds.

将来の方向性

The potential future directions for 1,3,5-Tri(pyren-1-yl)benzene are numerous. One potential direction is the use of 1,3,5-Tri(pyren-1-yl)benzene in the detection and quantification of small molecules, such as proteins and DNA. Additionally, 1,3,5-Tri(pyren-1-yl)benzene could be used to study the structure and dynamics of proteins and other biological molecules. Furthermore, 1,3,5-Tri(pyren-1-yl)benzene could be used to create materials with unique optical and electronic properties. Finally, 1,3,5-Tri(pyren-1-yl)benzene could be used to create fluorescent probes for imaging and sensing applications.

特性

IUPAC Name |

1-[3,5-di(pyren-1-yl)phenyl]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H30/c1-4-31-10-13-37-16-22-43(46-25-19-34(7-1)49(31)52(37)46)40-28-41(44-23-17-38-14-11-32-5-2-8-35-20-26-47(44)53(38)50(32)35)30-42(29-40)45-24-18-39-15-12-33-6-3-9-36-21-27-48(45)54(39)51(33)36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMYKJVSQIHZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609013 | |

| Record name | 1,1',1''-(Benzene-1,3,5-triyl)tripyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349666-25-7 | |

| Record name | 1,1′,1′′-(1,3,5-Benzenetriyl)tris[pyrene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349666-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1',1''-(Benzene-1,3,5-triyl)tripyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

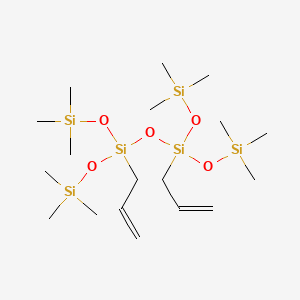

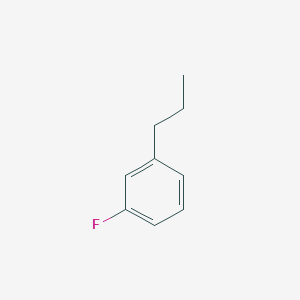

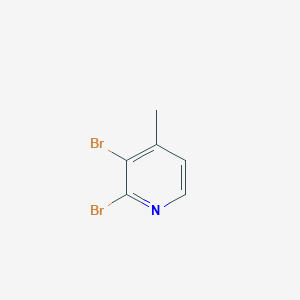

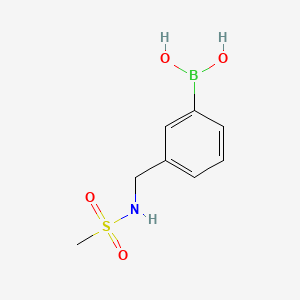

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

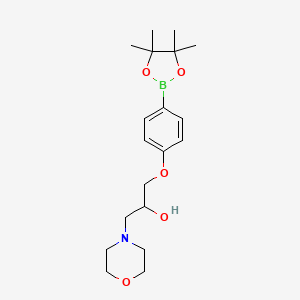

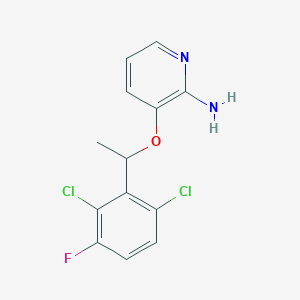

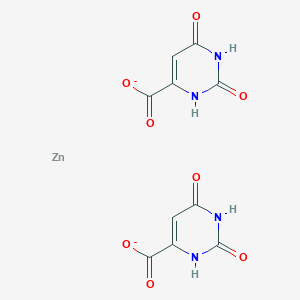

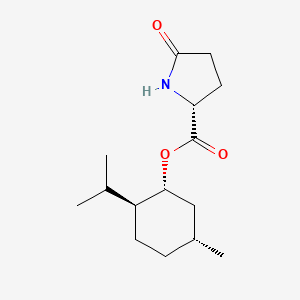

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)